molecular formula C10H20N2S B1463343 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine CAS No. 1158774-67-4

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine

Cat. No.: B1463343
CAS No.: 1158774-67-4
M. Wt: 200.35 g/mol
InChI Key: LJDBWJGRQUBZBU-UHFFFAOYSA-N
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Description

1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine (CAS: 1158774-67-4) is a bicyclic amine with a molecular formula of C₁₀H₂₀N₂S and a molar mass of 200.34 g/mol. Its structure features a piperidine ring connected to a tetrahydro-2H-thiopyran (thiane) moiety at the 4-position. Key physicochemical properties include:

  • Density: 1.084 ± 0.06 g/cm³ (predicted)
  • Boiling Point: 309.3 ± 42.0 °C (predicted)
  • pKa: 10.44 ± 0.20 (predicted)
  • Hazard Class: IRRITANT .

The compound is often synthesized as a dihydrochloride salt (CAS: 1158774-67-4, molecular weight: 273.27 g/mol) for improved stability and solubility . Its structural uniqueness lies in the sulfur-containing thiopyran ring, which distinguishes it from oxygen-containing analogs like tetrahydro-2H-pyran derivatives.

Properties

IUPAC Name

1-(thian-4-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S/c11-9-1-5-12(6-2-9)10-3-7-13-8-4-10/h9-10H,1-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJDBWJGRQUBZBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Strategies

The synthesis typically involves two main components:

  • Preparation of the 4-aminopiperidine intermediate.
  • Coupling or substitution with the tetrahydro-2H-thiopyran-4-yl moiety.

Preparation of 4-Aminopiperidine Intermediates

The 4-aminopiperidine scaffold is commonly prepared via reductive amination or catalytic hydrogenation of 4-piperidone derivatives. A notable method involves:

  • Starting from N-tert-butoxycarbonyl-4-piperidone.
  • Reaction with ammonia in ethanol under nitrogen atmosphere.
  • Reduction with sodium borohydride at controlled temperature (<30 °C).
  • Workup involving acid-base extraction and purification to yield 4-amino-1-tert-butoxycarbonylpiperidine with an 82% molar yield.

This step is critical as it provides a protected amine that can be further functionalized.

Synthesis of the Tetrahydro-2H-thiopyran-4-yl Moiety

The tetrahydrothiopyran ring is often introduced via cyclization reactions or by using preformed tetrahydrothiopyran derivatives. Literature reports the preparation of 2,6-diaryl-4H-tetrahydrothiopyran-4-one derivatives, which can be further functionalized to introduce substituents at the 4-position.

Coupling of Piperidin-4-amine with Tetrahydrothiopyran

The key step involves linking the piperidin-4-amine with the tetrahydrothiopyran ring. This can be achieved by nucleophilic substitution or reductive amination strategies:

  • One approach uses the nucleophilic amine of 4-aminopiperidine to displace a suitable leaving group on a tetrahydrothiopyran derivative.
  • Alternatively, reductive amination between a 4-piperidinyl amine and a tetrahydrothiopyran-4-one can be carried out under mild conditions.

These methods yield the target compound, 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine, often as a hydrochloride salt or free base.

Representative Synthetic Procedure (Adapted from Patent and Literature)

Step Reagents & Conditions Description Yield (%)
1 N-tert-butoxycarbonyl-4-piperidone, ammonia in ethanol, Ti(OiPr)4, room temp Formation of Boc-protected 4-aminopiperidine intermediate ~82%
2 Sodium borohydride, <30 °C, 4 h Reduction to amine Included in Step 1 yield
3 Deprotection of Boc group with TFA Free 4-aminopiperidine Quantitative
4 Tetrahydro-2H-thiopyran-4-one or derivative Starting material for thiopyran ring -
5 Reductive amination or nucleophilic substitution with 4-aminopiperidine Formation of this compound Variable, typically 60-85%

Analytical and Purification Techniques

  • Reaction completion is monitored by thin-layer chromatography (TLC).
  • Purification is commonly achieved by recrystallization from methanol or column chromatography using silica gel with ethyl acetate/petroleum ether mixtures.
  • Structural confirmation is done by NMR (1H, 13C), mass spectrometry, and sometimes X-ray crystallography.

Research Findings and Optimization Notes

  • Functionalization at the 4-position of piperidine with an amine group is well-established and allows for further derivatization.
  • The use of protecting groups such as Boc is essential to control reactivity and improve yields.
  • Base-promoted domino reactions have been reported for related heterocyclic systems, suggesting potential for efficient one-pot syntheses.
  • The choice of solvent (DMF, ethanol) and temperature control are critical for optimizing reaction rates and selectivity.
  • Recent studies emphasize the importance of polar substituents on the piperidine ring to improve pharmacokinetic properties, which can be adapted in the synthesis of this compound.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield Range Reference
4-Aminopiperidine synthesis Reductive amination/reduction N-Boc-4-piperidone, NH3, NaBH4 Room temp, ethanol, N2 ~82%
Boc deprotection Acid treatment TFA Room temp Quantitative
Thiopyran ring incorporation Nucleophilic substitution or reductive amination Tetrahydrothiopyran-4-one derivatives Mild heating, DMF or ethanol 60-85%
Purification Recrystallization/Chromatography Methanol, silica gel Ambient -

Chemical Reactions Analysis

Types of Reactions

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce various amine derivatives.

Scientific Research Applications

1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogs and Derivatives

The compound belongs to a broader class of piperidin-4-amine derivatives with modifications at the piperidine nitrogen or adjacent rings. Key analogs include:

Compound Name Substituents/Modifications Molecular Formula Key Features Reference
RB-005 4-Octylphenethyl group on piperidine N C₂₁H₃₄N₂O Selective SphK1 inhibitor (IC₅₀ = 3.6 µM); enhanced lipophilicity .
1-(3-(5-Fluoro-1H-indol-2-yl)phenyl)-N-((1-(4-methylpiperazin-1-yl)cyclobutyl)methyl)piperidin-4-amine Indole-phenyl and piperazine-cyclobutyl groups C₂₇H₃₆N₄F Designed for p97 ATPase inhibition; complex substituents improve target binding .
4-(4-Aminopiperidin-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide Sulfone group on thiopyran ring C₁₀H₂₀N₂O₂S Increased polarity and metabolic stability compared to parent compound .
1-[(1,3-thiazol-4-yl)methyl]piperidin-4-amine Thiazole-methyl group on piperidine N C₉H₁₅N₃S Enhanced π-π interactions; potential CNS applications .

Physicochemical Properties

  • Lipophilicity : RB-005 (logP ~5.2) is more lipophilic than 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine (predicted logP ~1.5), due to its long alkyl chain .
  • Solubility : Sulfone derivatives (e.g., CAS 1156407-08-7) exhibit higher aqueous solubility than the parent compound due to polar sulfone groups .
  • pKa : Most analogs retain a basic piperidine nitrogen (pKa ~10–11), critical for protonation and membrane permeability .

Biological Activity

1-(Tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its interactions with the kappa opioid receptor (KOR). This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

Target of Action
The primary target of this compound is the kappa opioid receptor (KOR) . This receptor plays a significant role in modulating pain and mood regulation.

Mode of Action
This compound acts as a selective antagonist at the KOR. By blocking KOR activity, it can inhibit the release of prolactin and reduce pain perception, counteracting the effects of KOR agonists observed in various animal models .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties characterized by good ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. These properties suggest that the compound can be effectively absorbed and distributed within biological systems, making it a candidate for therapeutic applications.

The compound interacts with various enzymes and proteins, influencing several biochemical pathways:

  • Cellular Effects : It affects cell signaling pathways and gene expression, particularly those related to mood and pain regulation via KOR modulation.
  • Metabolic Pathways : It may undergo metabolism through cytochrome P450 enzymes, leading to metabolites that further influence cellular functions.

Case Studies and Experimental Data

Research has demonstrated that this compound can exhibit varying effects depending on dosage:

  • Dosage Effects in Animal Models : At lower doses, beneficial effects such as pain relief and mood regulation were noted without significant adverse effects. However, higher doses may lead to different outcomes.
  • Temporal Effects in Laboratory Settings : The stability of the compound under specific conditions was assessed, revealing that while it remains stable initially, degradation over time can decrease its efficacy.

Comparative Biological Activity Table

CompoundStructural FeaturesBiological Activity
This compoundTetrahydrothiopyran moiety with piperidineKOR antagonist; potential analgesic effects
Dihydro-2H-thiopyran derivativesThiopyran ring structureAnti-inflammatory properties
Piperidine derivativesVarious substituents on piperidineKinase inhibitors

Q & A

Q. What synthetic methodologies are commonly employed to prepare 1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine?

Answer: The synthesis of this compound typically involves coupling piperidin-4-amine derivatives with functionalized tetrahydrothiopyran moieties. For example:

  • Alkylation/Amidation : Similar to the synthesis of compound 58 in , where 1-(pyrimidin-2-yl)piperidin-4-amine was coupled with a thiazole-carboxylic acid derivative via amidation (Method A, 39% yield). The thiopyran component can be introduced via nucleophilic substitution or reductive amination .
  • Stereochemical Control : highlights the importance of stereochemistry in amine derivatives, where chiral amines (e.g., (1R,4R)-4-(4-methylpiperazin-1-yl)cyclohexan-1-amine) are synthesized via debenzylation of dibenzyl precursors, followed by purification using prep TLC .

Q. How is structural characterization performed for this compound and its intermediates?

Answer: Key analytical techniques include:

  • NMR Spectroscopy : 1H and 13C NMR (e.g., compound 60 in showed distinct peaks for thiopyran and piperidine protons, confirming regiochemistry) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., compound 288 in : m/z 198 [M + H]+) .
  • HPLC : Purity assessment (e.g., compound 59 in : 99% purity) .

Methodological Note : For resolving overlapping NMR signals (e.g., thiopyran methylene groups), deuterated solvents and 2D techniques (COSY, HSQC) are recommended.

Advanced Research Questions

Q. What strategies address low yields in the alkylation of piperidin-4-amine derivatives with thiopyran components?

Answer: Low yields (e.g., 6% for compound 59 in ) often arise from steric hindrance or competing side reactions. Solutions include:

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity ( used ethanol/acetonitrile for ethylation) .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) or phase-transfer agents enhance reactivity .
  • Temperature Control : used 140°C in sealed tubes for cyclization, balancing reactivity and decomposition .

Q. How does the thiopyran ring influence the compound’s stability and biological activity?

Answer:

  • Stability : The sulfur atom in tetrahydrothiopyran increases electron density, potentially altering oxidation susceptibility ( notes sulfur-containing analogs require inert storage conditions) .
  • Bioactivity : Thiopyran derivatives in (e.g., furopyridin-7-amine analogs) show enhanced binding to biological targets due to sulfur’s polarizability .

Q. Data Contradiction Analysis :

  • reports high purity (99%) for thiopyran derivatives, while warns of decomposition under heat (toxic sulfur oxides). This suggests stability is context-dependent, requiring tailored handling .

Q. Can computational methods predict optimal reaction pathways for synthesizing this compound?

Answer: Yes. details ICReDD’s approach, combining quantum chemical calculations and machine learning to:

  • Predict Feasible Routes : Reaction path searches identify low-energy intermediates (e.g., thiopyran ring closure via SN2 mechanisms).
  • Optimize Conditions : AI models analyze solvent/base combinations to maximize yield (e.g., ethanol vs. acetonitrile in ) .

Case Study : achieved 492 [M + H]+ for a spirocyclic analog using computational-guided alkylation and cyclization .

Q. How are stereochemical discrepancies resolved in derivatives of this compound?

Answer:

  • Chiral Chromatography : separated (1R,4R)- and (1S,4S)-isomers using prep TLC .
  • X-ray Crystallography : resolved thiopyrano-pyrimidinone stereochemistry via single-crystal analysis .
  • Dynamic NMR : Detects conformational exchange in piperidine-thiopyran systems at variable temperatures.

Q. What are the challenges in scaling up lab-scale synthesis to pilot production?

Answer:

  • Purification : Prep TLC () is impractical for large batches; switch to column chromatography or crystallization .
  • Safety : emphasizes handling sulfur-containing intermediates (e.g., tetrahydro-4H-thiopyran-4-one) in ventilated areas to avoid inhalation risks .
  • Yield Consistency : ’s alkylation method (using NaH) may require safer alternatives (e.g., K2CO3) for industrial use .

Q. How do structural analogs of this compound compare in pharmacological studies?

Answer:

  • Piperidine vs. Thiopyran Modifications : ’s pyrazol-4-yl derivatives show improved kinase inhibition vs. non-sulfur analogs .
  • Fluorine Substitution : ’s 3,5-difluoro-4-methylpyridin-2-amine highlights enhanced metabolic stability, suggesting fluorination as a strategy for the target compound .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine
Reactant of Route 2
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1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-amine

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